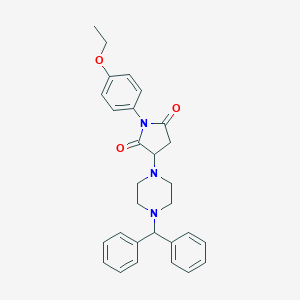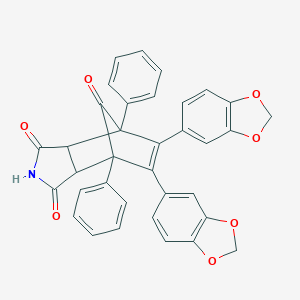![molecular formula C15H9N3O3 B392748 6-(2-furyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B392748.png)
6-(2-furyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-furyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one is a heterocyclic compound that features a unique fusion of pyrazole, oxazine, and furan rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-furyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a furan derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as toluene or xylene, with the addition of a base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, where all reactants are combined in a single reaction vessel. This method is advantageous for large-scale production as it minimizes the need for intermediate purification steps and reduces overall production costs .
Análisis De Reacciones Químicas
Types of Reactions
6-(2-furyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or furan rings are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include acyl chlorides, secondary amides, and bases such as sodium methoxide. Reaction conditions often involve heating under reflux and the use of solvents like methanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole or furan derivatives .
Aplicaciones Científicas De Investigación
6-(2-furyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mecanismo De Acción
The mechanism by which 6-(2-furyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydrobenzo[e][1,3]oxazin-4-one: Another oxazine derivative with different biological activities.
Pyrido[2,3-d]pyrimidin-5-one: A compound with a similar fused ring structure but different functional groups and biological properties
Uniqueness
6-(2-furyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one is unique due to its specific combination of pyrazole, oxazine, and furan rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C15H9N3O3 |
|---|---|
Peso molecular |
279.25g/mol |
Nombre IUPAC |
6-(furan-2-yl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4-one |
InChI |
InChI=1S/C15H9N3O3/c19-15-11-9-16-18(10-5-2-1-3-6-10)13(11)17-14(21-15)12-7-4-8-20-12/h1-9H |
Clave InChI |
ITKDRIBPGQEEOY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)OC(=N3)C4=CC=CO4 |
SMILES canónico |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)OC(=N3)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzyl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate](/img/structure/B392670.png)
![2-(4-Bromophenyl)-2-oxoethyl 3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B392671.png)
![N-(3-fluorophenyl)-2-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide](/img/structure/B392672.png)
![METHYL 4-{3-METHOXY-4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B392673.png)

![1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B392676.png)
![2-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B392678.png)
![1-[1-(1-Naphthyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B392681.png)
![9-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE](/img/structure/B392682.png)
![2-Chloro-5-[8,9-di(1,3-benzodioxol-5-yl)-3,5,10-trioxo-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B392683.png)

![2-(4-Chlorophenyl)-2-oxoethyl 3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B392687.png)
![2-[(2-HYDROXY-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL)[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE](/img/structure/B392688.png)
